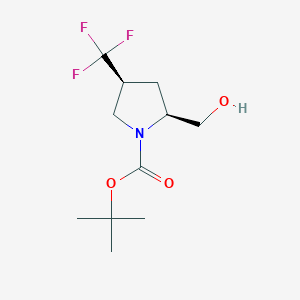

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is an important organic compound, which has been extensively studied due to its potential applications in a variety of fields. It is a chiral, non-aromatic heterocyclic compound, containing two nitrogen atoms and two oxygen atoms. It is also known as Boc-TFP, Boc-TFMP or simply Boc-TFM, and has been used in the synthesis of biologically active molecules, such as peptides, nucleosides and other pharmaceuticals.

科学的研究の応用

Application in 19F NMR

This compound has been used in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline . These amino acids were incorporated in model α-helical and polyproline helix peptides. Each amino acid exhibited distinct conformational preferences, with (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline promoting polyproline helix . Peptides containing these amino acids were sensitively detected by 19F NMR, suggesting their use in probes and medicinal chemistry .

Application in Glioma Imaging

The compound has been used in the synthesis of a radiolabeled precursor of (2S,4S)4– [18F]FPArg . This precursor has been used in glioma imaging. The biodistribution experiments confirmed that (2S,4S)4– [18F]FPArg could be cleared out quickly in wild type mouse . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that (2S,4S)4– [18F]FPArg can penetrate blood–brain barrier and image gliomas with a high contrast .

Application in Chemical Transformations

The tert-butyl group in this compound has unique reactivity patterns that have been used in various chemical transformations . This simple hydrocarbon moiety has implications in biosynthetic and biodegradation pathways .

Application in Organic Light-Emitting Diodes (OLEDs)

The tert-butyl group in this compound has been used in the synthesis of hetero-donor thermally activated delayed fluorescence (TADF) compounds for efficient solution-processed non-doped blue OLEDs . The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .

Application in Synthesis of N-Nitroso Compounds

The tert-butyl group in this compound has been used in the synthesis of various N-nitroso compounds from secondary amines . This methodology features broad substrate scope, metal and acid free conditions, easy isolation procedure and excellent yields .

Application in Biocatalytic Processes

The tert-butyl group in this compound has potential applications in biocatalytic processes . Its unique reactivity pattern and crowded nature make it suitable for use in these processes .

特性

IUPAC Name |

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWFECHMDRHHV-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124228 |

Source

|

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol | |

CAS RN |

470482-40-7 |

Source

|

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470482-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。